pNP-TMP

Catalog No.
S1513704
CAS No.
16562-50-8
M.F
C16H18N3O10P
M. Wt
443.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pNP-TMP

CAS Number

16562-50-8

Product Name

pNP-TMP

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

Molecular Formula

C16H18N3O10P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1

InChI Key

RWOAVOYBVRQNIZ-BFHYXJOUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Synonyms

p-nitrophenyl 5'-thymidine monophosphate, p-nitrophenyl-3'-thymidine-phosphate, p-Nph-5'-TMP, PNPpT, thymidine 5'-4-nitrophenyl phosphate, thymidine 5'-4-nitrophenyl phosphate, monosodium salt

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

The exact mass of the compound p-Nitrophenyl thymidine 5'-monophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Deoxyribonucleotides - Thymine Nucleotides - Supplementary Records. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside 5'-monophosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

pNP-TMP (p-nitrophenyl thymidine 5'-monophosphate) is a specialized chromogenic substrate primarily procured for the quantitative profiling of nucleotide-cleaving enzymes, including ectonucleotide pyrophosphatase/phosphodiesterases (such as ENPPs and Autotaxin)[1] and proofreading exonucleases (e.g., E. coli DNA polymerase III epsilon subunit)[2]. Upon enzymatic hydrolysis of its phosphodiester bond, pNP-TMP releases a stoichiometric equivalent of p-nitrophenolate, enabling continuous, real-time spectrophotometric detection at 400–405 nm. Unlike generic phosphodiester substrates, pNP-TMP incorporates a thymidine moiety, making it structurally homologous to natural nucleic acid substrates. This structural fidelity ensures highly reproducible kinetic measurements and reliable high-throughput screening (HTS) of small-molecule inhibitors in drug discovery workflows targeting nucleotide-specific active sites.

While generic chromogenic substrates like bis-p-nitrophenyl phosphate (bis-pNPP) are widely available and cost-effective for general phosphodiesterase detection, they lack the nucleoside structural determinants required for target-specific kinetic profiling[1]. Enzymes such as DNA polymerase exonucleases or specific ENPPs exhibit strict substrate recognition mechanisms that rely on the nucleotide base (thymidine). Substituting pNP-TMP with bis-pNPP often results in significantly altered binding affinities, reduced catalytic turnover, or artificial inhibitor susceptibility profiles, leading to false positives or inaccurate structure-activity relationship (SAR) data during inhibitor screening[1]. For procurement focused on precision enzymology, orthogonal activity profiling, or nucleotide-specific drug discovery, the thymidine-conjugated architecture of pNP-TMP is a non-negotiable requirement to ensure assay validity.

Direct Colorimetric Readout vs. Complex Phosphate Detection in NPP Screening

In high-throughput screening for ectonucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors, assay processability is a primary procurement driver. Using 400 µM pNP-TMP enables a direct, continuous spectrophotometric detection of the p-nitrophenolate anion at 400 nm in a single step [1]. In contrast, utilizing the natural ATP substrate requires complex, multi-step end-point Malachite Green assays to detect liberated inorganic phosphate, which are highly susceptible to background phosphate contamination[1]. By eliminating secondary coupling enzymes and additional reagent steps, pNP-TMP drastically streamlines industrial screening workflows.

Evidence DimensionAssay Processability and Readout Steps
Target Compound DataSingle-step continuous spectrophotometric readout at 400 nm
Comparator Or BaselineNatural ATP requires multi-step end-point Malachite Green phosphate detection
Quantified DifferenceEliminates secondary reagents and background phosphate interference
ConditionsHuman NPP3/NPP5 inhibitor screening assays (e.g., ceritinib evaluation) at 37°C

Dramatically simplifies high-throughput screening workflows for NPP inhibitors, reducing reagent costs and avoiding false positives from environmental phosphate contamination.

Kinetic Fidelity and Cofactor Tunability in Proofreading Exonuclease Assays

Because pNP-TMP mimics the 3'-terminus of DNA, it provides highly specific kinetic responses to essential divalent metal cofactors in exonuclease assays. When evaluating the E. coli DNA polymerase III epsilon subunit (ε186), pNP-TMP hydrolysis exhibits a k_cat of 334 min^-1 and a K_m of 0.31 mM in the presence of Mn2+ [1]. When the cofactor is switched to Mg2+, the k_cat drops to 19.9 min^-1 with a K_m of 6.9 mM [1]. This 16.7-fold difference in catalytic turnover allows researchers to finely tune assay reaction rates and sensitivity simply by altering the metal cofactor, a level of control not achievable with generic non-nucleotide substrates.

Evidence DimensionCatalytic turnover (k_cat) and cofactor affinity (K_m)
Target Compound DatapNP-TMP with Mn2+: k_cat = 334 min^-1, K_m = 0.31 mM
Comparator Or BaselinepNP-TMP with Mg2+: k_cat = 19.9 min^-1, K_m = 6.9 mM
Quantified Difference16.7-fold higher catalytic turnover and 22-fold stronger cofactor affinity with Mn2+
ConditionsE. coli DNA polymerase III epsilon 186 subunit, pH 8.0, 25°C

Enables highly sensitive, tunable continuous assays for exonuclease activity by simply switching the divalent metal cofactor, optimizing signal-to-noise ratios in screening.

Differentiation from Generic Phosphodiesterases via Strict Substrate Recognition

To prevent false positives in complex biological mixtures, a substrate must resist cleavage by off-target generic phosphodiesterases. When tested against the generic bacterial Mn2+-dependent PDE YfcE, pNP-TMP demonstrated specific activities at least 10 times lower than the generic substrate bis-pNPP, and failed to reach saturation kinetics even at extreme concentrations of 40-80 mM [1]. In contrast, bis-pNPP showed classic Michaelis-Menten saturation with a K_m of 9.74 mM and a k_cat of 19.8 s^-1 [1]. This proves that pNP-TMP is highly selective for nucleotide-recognizing enzymes and is not universally hydrolyzed by background PDEs.

Evidence DimensionEnzyme saturation and catalytic preference
Target Compound DatapNP-TMP shows >10-fold lower specific activity and no saturation at 40-80 mM with generic PDE
Comparator Or Baselinebis-pNPP shows classic saturation (K_m = 9.74 mM, k_cat = 19.8 s^-1)
Quantified Difference>10-fold reduction in off-target generic PDE cleavage compared to bis-pNPP
ConditionsE. coli YfcE Mn2+-dependent phosphodiesterase assay

Proves that pNP-TMP is not universally cleaved by generic PDEs, ensuring that assay signals are highly specific to nucleotide-recognizing enzymes and reducing background noise.

Substrate Specificity in Autotaxin (ATX/ENPP2) Phosphodiesterase Profiling

Autotaxin (ATX) is a bifunctional enzyme with both lysoPLD and nucleotide phosphodiesterase activities. While fluorescent substrates like FS-3 are used to measure lysoPLD activity (K_m = 4.5 µM), pNP-TMP specifically measures the PDE activity at the same active site, yielding a K_m of 1.4 mM and a k_cat of 1.6 s^-1[1]. This distinct, millimolar-range kinetic profile provides an orthogonal method to evaluate ATX inhibitors, ensuring that small molecules are tested against the nucleotide-cleaving mechanism of the enzyme rather than just the lipid-cleaving mechanism [1].

Evidence DimensionSteady-state hydrolysis kinetics (K_m and k_cat)
Target Compound DatapNP-TMP yields K_m = 1.4 mM and k_cat = 1.6 s^-1 for ATX PDE activity
Comparator Or BaselineFluorescent Substrate-3 (FS-3) yields K_m = 4.5 µM for lysoPLD activity
Quantified DifferenceProvides a distinct millimolar K_m profile for orthogonal PDE-site inhibitor screening
ConditionsRecombinant human Autotaxin (ATX), 50 mM Tris buffer pH 8.0, 30 min linear time course

Allows researchers to orthogonally screen for inhibitors that specifically target the nucleotide PDE activity of ATX, complementing standard lysoPLD assays with a cost-effective colorimetric alternative.

High-Throughput Screening of ENPP Inhibitors

Because pNP-TMP enables a continuous, single-step colorimetric readout without the need for phosphate-detecting secondary reagents, it is the ideal substrate for screening large libraries of small-molecule inhibitors against ectonucleotide pyrophosphatase/phosphodiesterases (such as NPP1, NPP3, and Autotaxin) [1]. This directly leverages its superior processability over natural ATP substrates, drastically reducing assay complexity and reagent costs.

Exonuclease Proofreading Activity Assays

pNP-TMP's thymidine moiety allows it to mimic the 3'-terminus of DNA, making it a highly specific substrate for quantifying the proofreading exonuclease activity of DNA polymerases (e.g., the epsilon subunit of E. coli DNA polymerase III)[2]. Its precise response to divalent metal cofactors (Mn2+ vs Mg2+) allows researchers to finely tune assay sensitivity and catalytic turnover for precise kinetic modeling.

Orthogonal Profiling of Bifunctional Enzymes

For enzymes like Autotaxin (ATX) that possess both lysoPLD and nucleotide phosphodiesterase activities, pNP-TMP provides a targeted mechanism to isolate and measure the PDE activity [3]. This is critical for characterizing allosteric versus orthosteric inhibitors, utilizing the distinct millimolar K_m profile of pNP-TMP compared to fluorescent lipid analogs.

XLogP3

-0.6

Related CAS

26886-08-8 (mono-ammonium salt)

Other CAS

16562-50-8

Wikipedia

P-nitrophenyl thymidine 5'-monophosphate

Dates

Last modified: 02-18-2024

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